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Compound Name: 2-Amino-3-methoxypyridine

Cat. No.: B156974 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-3-methoxypyridine is a highly functionalized pyridine derivative that has emerged as

a valuable and versatile building block in organic synthesis. Its unique substitution pattern,

featuring a nucleophilic amino group and an electron-donating methoxy group on the pyridine

core, imparts distinct reactivity and allows for its incorporation into a wide array of complex

molecular architectures. This guide provides a comprehensive overview of the chemical

properties, key synthetic transformations, and applications of 2-amino-3-methoxypyridine,

with a particular focus on its role in the synthesis of pharmaceutically active compounds.

Detailed experimental protocols, quantitative data, and visualizations of relevant biological

pathways are presented to serve as a practical resource for professionals in the field of drug

discovery and development.

Chemical and Physical Properties
2-Amino-3-methoxypyridine is a solid at room temperature with a boiling point of 235°C at

760 mmHg.[1] It is crucial to handle this compound with appropriate safety precautions, as it

can cause skin and serious eye irritation.[1]
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Property Value Reference

Molecular Formula C₆H₈N₂O [2]

Molecular Weight 124.14 g/mol [2]

CAS Number 10201-71-5 [2]

Appearance Solid [1]

Boiling Point 235 °C at 760 mmHg [1]

IUPAC Name 3-methoxypyridin-2-amine [2]

Core Synthetic Applications
The strategic placement of the amino and methoxy groups on the pyridine ring makes 2-
amino-3-methoxypyridine a versatile precursor for a variety of chemical transformations. The

amino group can be readily diazotized and converted to other functionalities, most notably a

bromine atom via the Sandmeyer reaction, yielding 2-bromo-3-methoxypyridine. This

transformation is a gateway to powerful palladium-catalyzed cross-coupling reactions.

Sandmeyer Reaction: Synthesis of 2-Bromo-3-
methoxypyridine
A common and critical transformation of 2-amino-3-methoxypyridine is its conversion to 2-

bromo-3-methoxypyridine. This is typically achieved through a Sandmeyer reaction, where the

primary amino group is converted into a diazonium salt, which is then displaced by a bromide

ion.

Experimental Protocol: Sandmeyer Reaction of 2-Amino-3-methoxypyridine

Reagents and Materials:

2-Amino-3-methoxypyridine

48% Hydrobromic acid (HBr)

Sodium nitrite (NaNO₂)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_2_Bromo_3_methoxypyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_2_Bromo_3_methoxypyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_2_Bromo_3_methoxypyridine.pdf
https://synapse.patsnap.com/article/what-is-the-mechanism-of-encorafenib
https://synapse.patsnap.com/article/what-is-the-mechanism-of-encorafenib
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_2_Bromo_3_methoxypyridine.pdf
https://www.benchchem.com/product/b156974?utm_src=pdf-body
https://www.benchchem.com/product/b156974?utm_src=pdf-body
https://www.benchchem.com/product/b156974?utm_src=pdf-body
https://www.benchchem.com/product/b156974?utm_src=pdf-body
https://www.benchchem.com/product/b156974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Copper(I) bromide (CuBr)

Ice

Sodium hydroxide (NaOH) solution

Organic solvent (e.g., diethyl ether or ethyl acetate)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Cool a stirred solution of 48% HBr to 0-5 °C in an ice bath.

Slowly add 2-amino-3-methoxypyridine to the cold HBr solution while maintaining the

temperature below 5 °C.

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture,

ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution

for 30 minutes at 0-5 °C.

In a separate flask, dissolve CuBr in 48% HBr and cool it in an ice bath.

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen

evolution will be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Neutralize the reaction mixture with a cold NaOH solution to a pH of ~8.

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄,

and filter.

Remove the solvent under reduced pressure to yield the crude 2-bromo-3-

methoxypyridine, which can be further purified by column chromatography or distillation.
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Quantitative Data:

Typical yields for this reaction range from 65-80%.[3]

Palladium-Catalyzed Cross-Coupling Reactions
2-Bromo-3-methoxypyridine is an excellent substrate for palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These

reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-

carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between 2-bromo-3-

methoxypyridine and various boronic acids or esters, leading to the synthesis of biaryl and

heteroaryl pyridines.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine

Reagents and Materials:

2-Bromo-3-methoxypyridine

Aryl- or heteroarylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

Ligand (if required, e.g., SPhos, XPhos)

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Inert gas atmosphere (Argon or Nitrogen)

Procedure:

In a Schlenk flask under an inert atmosphere, combine 2-bromo-3-methoxypyridine (1.0

equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%),

and the base (2.0 equiv).[3]
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Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[3]

Heat the reaction mixture to 90-100 °C and stir for 4-16 hours, monitoring the reaction

progress by TLC or LC-MS.[3]

Upon completion, cool the mixture to room temperature, dilute with water, and extract with

an organic solvent like ethyl acetate.[3]

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Catalyst
System

Base Solvent
Temperatur
e (°C)

Time (h)
Typical
Yield

Pd(OAc)₂ /

PPh₃
K₂CO₃ Toluene/H₂O 100 12-24

Moderate to

Good

Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 80-90 12
Good to

Excellent

Pd₂(dba)₃ /

SPhos
K₃PO₄ Dioxane/H₂O 100-110 4-12

Good to

Excellent

PdCl₂(dppf) Cs₂CO₃ DMF 100 8-16
Good to

Excellent

Data adapted from typical conditions for 2-bromopyridine derivatives.[4]

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 2-bromo-3-

methoxypyridine with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-methoxypyridine

Reagents and Materials:
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2-Bromo-3-methoxypyridine

Primary or secondary amine

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Inert gas atmosphere (Argon or Nitrogen)

Procedure:

In a glovebox or under an inert atmosphere in a Schlenk tube, combine 2-bromo-3-

methoxypyridine (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the

phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).

Add the amine (1.2 equiv) and the anhydrous, degassed solvent.

Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and quench with saturated

aqueous ammonium chloride or water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Yields for the Buchwald-Hartwig amination are generally good to

excellent, but are highly dependent on the specific amine, ligand, and base combination

used.
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Application in the Synthesis of Marketed Drugs
The utility of 2-amino-3-methoxypyridine as a building block is exemplified in the synthesis of

several commercially available pharmaceuticals.

Sonidegib (Odomzo®)
Sonidegib is an inhibitor of the Hedgehog signaling pathway and is used for the treatment of

locally advanced basal cell carcinoma.[5] The synthesis of a key intermediate for Sonidegib

involves a Suzuki coupling reaction where a derivative of 2-amino-3-methoxypyridine can be

utilized.

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is

aberrantly activated in some cancers, including basal cell carcinoma.[6] In the absence of the

Hedgehog ligand, the receptor Patched (PTCH) inhibits the G protein-coupled receptor

Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved,

allowing SMO to transduce a signal down to the GLI family of transcription factors, which then

translocate to the nucleus and activate the transcription of target genes that promote cell

proliferation and survival. Sonidegib functions by binding to and inhibiting SMO, thereby

blocking the downstream signaling cascade.[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b156974?utm_src=pdf-body
https://www.pharmacytimes.com/view/sonidegib-a-hedgehog-signaling-pathway-inhibitor-for-locally-advanced-basal-cell-carcinoma
https://www.benchchem.com/product/b156974?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-sonidegib-phosphate
https://www.pharmacytimes.com/view/sonidegib-a-hedgehog-signaling-pathway-inhibitor-for-locally-advanced-basal-cell-carcinoma
https://synapse.patsnap.com/article/what-is-the-mechanism-of-sonidegib-phosphate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hedgehog Pathway OFF

Hedgehog Pathway ON

Hedgehog
Ligand

Patched (PTCH)

 Binds

Smoothened (SMO)

|

SUFU

 | GLI P-GLI
(Inactive)

GLI
(Active)

PKA

Nucleus
 Translocates Target Gene

Transcription
Cell Proliferation

& Survival

Sonidegib
 Inhibits

Click to download full resolution via product page

Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Encorafenib (Braftovi®)
Encorafenib is a kinase inhibitor used in the treatment of certain types of melanoma with a

BRAF V600E or V600K mutation.[7] The synthesis of Encorafenib involves the coupling of a

pyrazole intermediate with a substituted pyrimidine, which can be derived from a 2-

aminopyridine precursor.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that

regulates cell growth, proliferation, and survival. Mutations in the BRAF gene, a component of

this pathway, can lead to its constitutive activation, driving uncontrolled cell proliferation in

cancer. Encorafenib is a potent and selective inhibitor of the mutated BRAF kinase, thereby

blocking the downstream signaling to MEK and ERK and inhibiting cancer cell growth.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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